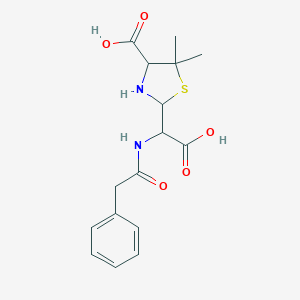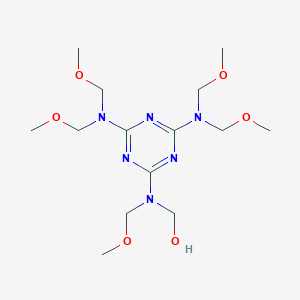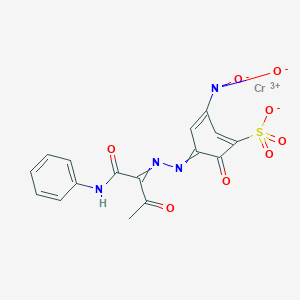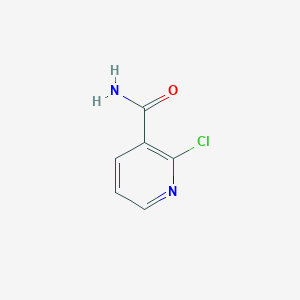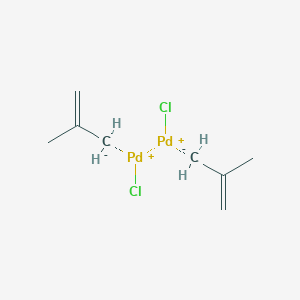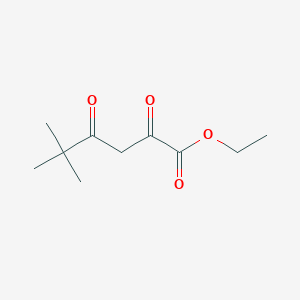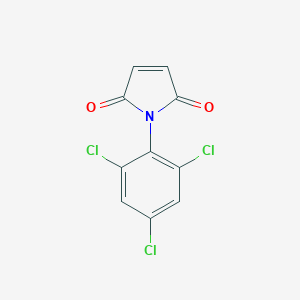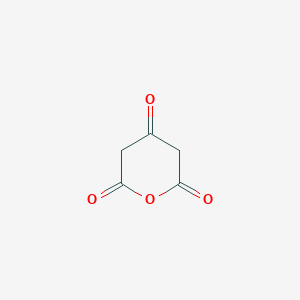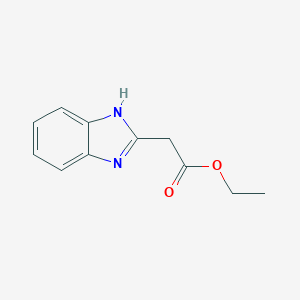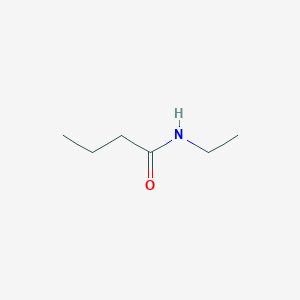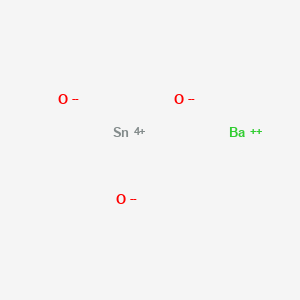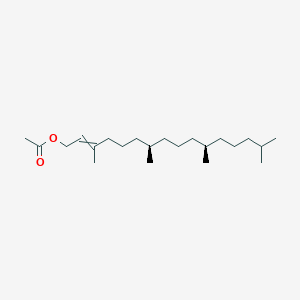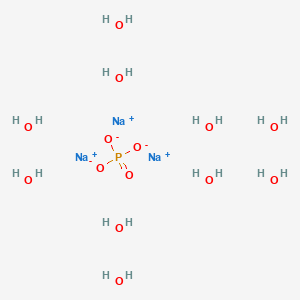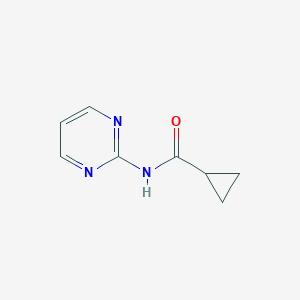
N-pyrimidin-2-ylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyrimidin-2-ylcyclopropanecarboxamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biology. PPCC belongs to the class of cyclopropanecarboxamide derivatives and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-pyrimidin-2-ylcyclopropanecarboxamide is not fully understood. However, it has been suggested that N-pyrimidin-2-ylcyclopropanecarboxamide inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide may also inhibit the activity of enzymes involved in the synthesis of fungal and bacterial cell walls, leading to the inhibition of their growth.
Effets Biochimiques Et Physiologiques
N-pyrimidin-2-ylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to inhibit the activity of enzymes involved in the synthesis of fungal and bacterial cell walls, leading to the inhibition of their growth. Additionally, N-pyrimidin-2-ylcyclopropanecarboxamide has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-pyrimidin-2-ylcyclopropanecarboxamide in lab experiments is its potential as a drug against cancer, fungal, and bacterial infections. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, one limitation of using N-pyrimidin-2-ylcyclopropanecarboxamide in lab experiments is its toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-pyrimidin-2-ylcyclopropanecarboxamide. One area of research is the development of N-pyrimidin-2-ylcyclopropanecarboxamide as a drug against cancer, fungal, and bacterial infections. Another area of research is the study of the mechanism of action of N-pyrimidin-2-ylcyclopropanecarboxamide, which may lead to the development of more effective drugs. Additionally, the study of the toxicity of N-pyrimidin-2-ylcyclopropanecarboxamide may lead to the development of safer drugs.
Méthodes De Synthèse
N-pyrimidin-2-ylcyclopropanecarboxamide can be synthesized using several methods, including the reaction of cyclopropanecarboxylic acid with pyrimidine-2-amine, followed by the reaction with thionyl chloride. Another method involves the reaction of cyclopropanecarboxylic acid with pyrimidine-2-amine using N,N-dimethylformamide as a solvent. N-pyrimidin-2-ylcyclopropanecarboxamide can also be synthesized using a one-pot reaction of cyclopropanecarboxylic acid, pyrimidine-2-amine, and triethylamine.
Applications De Recherche Scientifique
N-pyrimidin-2-ylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. N-pyrimidin-2-ylcyclopropanecarboxamide also has antifungal and antibacterial properties and has been studied for its potential use as a drug against fungal and bacterial infections. N-pyrimidin-2-ylcyclopropanecarboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
14372-20-4 |
|---|---|
Nom du produit |
N-pyrimidin-2-ylcyclopropanecarboxamide |
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
N-pyrimidin-2-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C8H9N3O/c12-7(6-2-3-6)11-8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,9,10,11,12) |
Clé InChI |
WGBWVXLHDYUTMD-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NC=CC=N2 |
SMILES canonique |
C1CC1C(=O)NC2=NC=CC=N2 |
Synonymes |
Cyclopropanecarboxamide, N-2-pyrimidinyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
